molecular formula C20H27N5O B6752247 N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-4-[(4-methylpiperazin-1-yl)methyl]benzamide

N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-4-[(4-methylpiperazin-1-yl)methyl]benzamide

Cat. No.: B6752247
M. Wt: 353.5 g/mol
InChI Key: FSBYOHWEIBTVBI-UHFFFAOYSA-N
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Description

N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-4-[(4-methylpiperazin-1-yl)methyl]benzamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure that includes a cyclopenta[c]pyrazole core, a piperazine moiety, and a benzamide group, making it a subject of interest for researchers exploring new therapeutic agents and chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-4-[(4-methylpiperazin-1-yl)methyl]benzamide typically involves multiple steps:

    Formation of the Cyclopenta[c]pyrazole Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the cyclopenta[c]pyrazole ring.

    Introduction of the Methyl Group: Methylation can be achieved using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

    Attachment of the Piperazine Moiety: This involves nucleophilic substitution reactions where the piperazine ring is introduced, often using piperazine or its derivatives.

    Formation of the Benzamide Group: The final step typically involves the coupling of the intermediate with a benzoyl chloride derivative in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-4-[(4-methylpiperazin-1-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert certain functional groups to their corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the benzamide or piperazine rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-4-[(4-methylpiperazin-1-yl)methyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.

    Pharmacology: Studies focus on its interaction with various biological targets, including receptors and enzymes.

    Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-4-[(4-methylpiperazin-1-yl)methyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. It may act as an inhibitor or modulator, affecting signaling pathways and cellular processes. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-4-[(4-methylpiperazin-1-yl)methyl]benzamide: shares structural similarities with other benzamide derivatives and cyclopenta[c]pyrazole compounds.

    Benzamide Derivatives: These compounds often exhibit diverse biological activities and are used in various therapeutic applications.

    Cyclopenta[c]pyrazole Compounds: Known for their potential in medicinal chemistry, particularly as kinase inhibitors.

Uniqueness

What sets this compound apart is its combination of a cyclopenta[c]pyrazole core with a piperazine moiety and a benzamide group, which may confer unique biological activities and chemical reactivity.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness in the realm of chemical compounds

Properties

IUPAC Name

N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-4-[(4-methylpiperazin-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O/c1-23-10-12-25(13-11-23)14-15-6-8-16(9-7-15)20(26)21-19-17-4-3-5-18(17)22-24(19)2/h6-9H,3-5,10-14H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSBYOHWEIBTVBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)NC3=C4CCCC4=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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